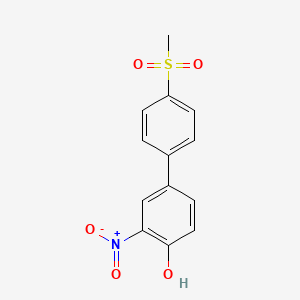
4-(4-Fluoro-3-methoxycarbonylphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluoro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% (4-FMC-2NP) is a synthetic molecule that has been studied for its wide range of potential applications in scientific research. 4-FMC-2NP is a novel compound that has been reported to exhibit a variety of biological activities, including anticancer, antifungal, and antiviral properties. In addition, 4-FMC-2NP has been investigated for its potential use in drug delivery, gene therapy, and other biomedical applications.
Aplicaciones Científicas De Investigación
4-(4-Fluoro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% has been studied for its potential applications in scientific research. It has been reported to exhibit anticancer, antifungal, and antiviral activities. In addition, 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% has been investigated for its potential use in drug delivery, gene therapy, and other biomedical applications.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed to act through a variety of mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of signal transduction pathways.
Biochemical and Physiological Effects
4-(4-Fluoro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% has been reported to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% can inhibit cell proliferation, induce apoptosis, and modulate signal transduction pathways. In addition, 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% has been reported to have anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Fluoro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under a variety of conditions. In addition, it is relatively inexpensive and can be used in a variety of applications. However, there are some limitations to using 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% in laboratory experiments. It is not water-soluble, and it has low bioavailability, which can limit its efficacy in certain applications.
Direcciones Futuras
There are a variety of potential future directions for 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% research. One potential direction is to explore the mechanism of action of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% in greater detail. In addition, further research is needed to understand the biochemical and physiological effects of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-nitrophenol, 95%, as well as its potential applications in drug delivery and gene therapy. Furthermore, it is important to explore the potential advantages and limitations of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% for use in laboratory experiments. Finally, further research is needed to develop new methods for synthesizing and purifying 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-nitrophenol, 95%.
Métodos De Síntesis
4-(4-Fluoro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% is synthesized using a two-step process. First, 4-fluoro-3-methoxycarbonylphenyl-2-nitrophenol is synthesized from 4-fluoro-3-methoxybenzaldehyde and 2-nitrophenol using a modified Williamson ether synthesis. Then, the product is purified by recrystallization in ethanol.
Propiedades
IUPAC Name |
methyl 2-fluoro-5-(4-hydroxy-3-nitrophenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-14(18)10-6-8(2-4-11(10)15)9-3-5-13(17)12(7-9)16(19)20/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYSZDRWBQLJAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686318 |
Source


|
| Record name | Methyl 4-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-methoxycarbonylphenyl)-2-nitrophenol | |
CAS RN |
1261963-68-1 |
Source


|
| Record name | Methyl 4-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382905.png)



![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382938.png)

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)


![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)
